molecular formula C28H24F3NO5S B2437621 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate CAS No. 338749-56-7

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate

Cat. No.: B2437621
CAS No.: 338749-56-7
M. Wt: 543.56
InChI Key: WTBMXKLIMQWYPL-UHFFFAOYSA-N
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Description

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C28H24F3NO5S and its molecular weight is 543.56. The purity is usually 95%.
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Scientific Research Applications

Applications in Organic Chemistry Synthesis

  • Julia-Kocienski Olefination : This compound is utilized in the Julia-Kocienski olefination reaction with carbonyl compounds. This reaction is instrumental in synthesizing a wide variety of 1,2-disubstituted alkenes and dienes, useful in organic synthesis (Alonso et al., 2005).

  • Synthesis of Pyrido and Thiazin Compounds : It is used in the synthesis of complex organic structures like pyrido[2,3-c][1,2]thiazines and their derivatives, which can have various biological applications (Coppo & Fawzi, 1998).

Biological Applications

  • Antitrypanosomal Activity : This compound is part of a group of compounds that have been investigated for their potential antitrypanosomal activity, distinct from their antiplasmodial activity (Veale et al., 2019).

  • Potential Antimicrobial Agents : Some derivatives of this compound have shown promising results as potential antimicrobial agents, exhibiting a broad spectrum of antimicrobial activities (Bhat et al., 2016).

Molecular Structure Studies

  • Crystal Structure Analysis : Studies involving the crystal structure of related compounds have provided valuable insights into molecular conformations and intermolecular interactions, which are essential in understanding the properties of these compounds (Al-Hourani et al., 2020).

  • Molecular Docking Studies : Docking studies have been conducted to understand the interaction of similar compounds within the active site of enzymes like cyclooxygenase-2, shedding light on their potential as drug candidates (Al-Hourani et al., 2015).

Properties

IUPAC Name

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO5S/c1-18-21(17-37-27(33)20-6-4-9-24(14-20)36-2)15-26(19-10-12-25(13-11-19)38(3,34)35)32(18)23-8-5-7-22(16-23)28(29,30)31/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBMXKLIMQWYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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